3-Hydroxy-6-methylpyridine-2-carbaldehyde

Vue d'ensemble

Description

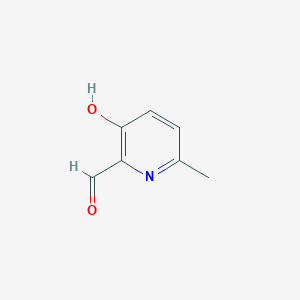

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO2. It is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the oxidation of 3-hydroxy-6-methylpyridine using suitable oxidizing agents such as manganese dioxide in an organic solvent like carbon tetrachloride . Another approach involves the formylation of 3-hydroxy-6-methylpyridine using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: 3-Hydroxy-6-methylpyridine-2-carboxylic acid.

Reduction: 3-Hydroxy-6-methylpyridine-2-methanol.

Substitution: 3-Chloro-6-methylpyridine-2-carbaldehyde.

Applications De Recherche Scientifique

3-Hydroxy-6-methylpyridine-2-carbaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Hydroxy-6-methylpyridine-2-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biological systems for enzyme inhibition and other biochemical processes . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Comparaison Avec Des Composés Similaires

3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the 6-position.

6-Hydroxy-3-methylpyridine: Similar structure but with the hydroxyl group at the 6-position and the methyl group at the 3-position.

Uniqueness: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its isomers .

Activité Biologique

3-Hydroxy-6-methylpyridine-2-carbaldehyde (C7H7NO2), a heterocyclic organic compound, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl (-OH) and aldehyde (-CHO) functional groups, contributing to its reactivity and biological interactions. The compound is known for its fluorescent properties under UV light, which can be advantageous for biological imaging and tracking studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions : It acts as an inhibitor for certain enzymes, particularly aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. This inhibition can lead to altered metabolic pathways and cellular responses.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression related to oxidative stress responses, thereby providing protective effects against cellular damage.

- Formation of Covalent Bonds : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and affecting various cellular functions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In animal models, low doses have been shown to enhance antioxidant defenses and protect against oxidative stress-induced damage. This property is particularly relevant in studies concerning neuroprotection and age-related disorders .

Antimicrobial Activity

Studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, compounds synthesized from this compound have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Potential

The compound's derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy. The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with this compound enhanced the survival of neuronal cells exposed to oxidative stress. The study highlighted the compound's ability to upregulate antioxidant enzymes, thereby reducing oxidative damage.

Study 2: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against various pathogens. Results indicated that some derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This study suggests potential applications in developing new antimicrobial agents.

Summary of Biological Activities

Propriétés

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.